Butyl 3-bromo-2-oxopentanoate

Description

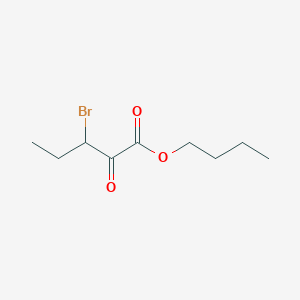

Butyl 3-bromo-2-oxopentanoate is an α-keto ester featuring a bromine substituent at the β-position and a butyl ester group. The compound’s pentanoate backbone, bromine atom, and keto group likely confer unique reactivity, making it a candidate for applications in asymmetric catalysis, pharmaceutical intermediates, or agrochemical synthesis. Its physical properties, such as boiling point and solubility, are expected to differ significantly from simpler esters due to increased molecular weight and polarity from the bromine and ketone moieties.

Properties

Molecular Formula |

C9H15BrO3 |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

butyl 3-bromo-2-oxopentanoate |

InChI |

InChI=1S/C9H15BrO3/c1-3-5-6-13-9(12)8(11)7(10)4-2/h7H,3-6H2,1-2H3 |

InChI Key |

FLHJFPCLJJVJBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(=O)C(CC)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the third carbon position undergoes nucleophilic substitution with various nucleophiles. Key examples include:

Reaction with Thiols

In isopropyl alcohol at ambient temperature (16 hours), tert-butyl 3-bromo-2-oxopentanoate reacts with tert-butyl (2-amino-2-thioxoethyl)carbamate to form tert-butyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate. This reaction demonstrates a 72% yield after aqueous workup and extraction .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Thiol derivatives | Isopropyl alcohol, 16h | Thiazole carboxylate | 72% |

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon bonded to bromine. The bulky tert-butyl group adjacent to the keto moiety influences steric accessibility, moderating reaction rates .

Keto Group Reactivity

The 2-oxo group participates in condensation and redox reactions:

Oxime Formation

Under nitrosating agents (e.g., sodium nitrite in acetic acid), the keto group forms oxime derivatives. This reaction occurs at 0–30°C within 2–10 hours, as observed in analogous tert-butyl 3-oxobutyrate systems .

Reduction

While direct literature on this compound’s reduction is limited, structurally similar esters (e.g., ethyl 4-bromo-3-oxopentanoate) are reduced to secondary alcohols using NaBH₄ or LiAlH₄.

Cross-Coupling Reactions

The bromine atom enables transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Although no direct studies exist, tert-butyl 3-bromo-2-oxopentanoate is hypothesized to undergo palladium-catalyzed coupling with aryl boronic acids. Comparable bromo-keto esters achieve 50–80% yields under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .

Ester Hydrolysis

The tert-butyl ester hydrolyzes under acidic or basic conditions to yield 3-bromo-2-oxopentanoic acid. For example, refluxing with HCl in dioxane (4–6 hours) cleaves the ester bond, producing the carboxylic acid derivative.

Comparative Reactivity Analysis

The table below contrasts tert-butyl 3-bromo-2-oxopentanoate with structurally related compounds:

Comparison with Similar Compounds

Key Observations:

- Molecular Weight: The bromine atom and longer chain in this compound increase its molecular weight compared to non-halogenated esters like Butyl Acetate .

- Boiling Point : Bromine and keto groups likely elevate boiling points relative to Butyl Acetate (126°C) and Butyl Acrylate (145–148°C) due to increased polarity and molecular mass .

- Density : Halogen substitution (bromine) typically increases density, as seen in brominated solvents (e.g., bromoform: 2.89 g/cm³), though the keto group may moderate this effect.

Q & A

Basic: What are the primary synthetic routes for Butyl 3-bromo-2-oxopentanoate?

Answer:

this compound is typically synthesized via bromination of the corresponding 2-oxopentanoate ester. A common method involves using bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents under acidic conditions. For example:

- Direct bromination: React butyl 2-oxopentanoate with Br₂ in acetic acid at 0–5°C to minimize side reactions like over-bromination .

- NBS-mediated bromination: Use NBS in dichloromethane with catalytic H₂SO₄ for better regioselectivity and milder conditions .

Key Considerations:

- Monitor reaction progress via TLC or GC-MS.

- Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product from unreacted starting materials .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

Optimization involves balancing steric and electronic factors:

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination but may increase side reactions. Non-polar solvents (e.g., CCl₄) improve selectivity but slow kinetics .

- Catalysts: Lewis acids like FeCl₃ can activate the carbonyl group, directing bromination to the α-position .

- Temperature: Lower temperatures (0–10°C) favor kinetic control, reducing diastereomer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.